Methyl 2-amino-4-(dimethylphosphoryl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

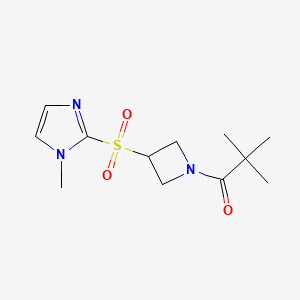

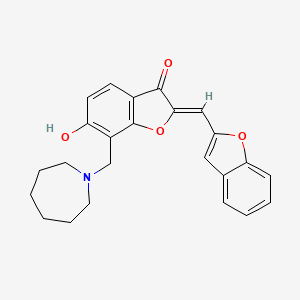

“Methyl 2-amino-4-(dimethylphosphoryl)benzoate” is an organic compound with the molecular formula C10H14NO3P . It is a member of the class of compounds known as amines . The compound has a molecular weight of 227.20 .

Molecular Structure Analysis

The compound has a number of heavy atoms: 15, aromatic heavy atoms: 6, rotatable bonds: 3, H-bond acceptors: 3.0, and H-bond donors: 1.0 . The InChI Key for the compound is JGYIRIYZHADBCU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound has a number of physicochemical properties. It has a molar refractivity of 61.09 and a topological polar surface area (TPSA) of 79.2 Ų . The compound has a lipophilicity Log Po/w (iLOGP) of 1.68 . It has a water solubility Log S (ESOL) of -2.41, indicating it is soluble .Scientific Research Applications

Crystal Structure and Bonding

The study of the crystal structure of similar compounds to Methyl 2-amino-4-(dimethylphosphoryl)benzoate reveals insights into the molecular bonding and interactions. For instance, a related compound, 2-Amino-4,6-dimethylpyridinium benzoate, demonstrates hydrogen bonds forming specific ring motifs and shows a π–π interaction, indicating complex molecular interactions in these types of compounds (Asaruddin et al., 2010).

Chemical Reactions and Synthesis

A study on methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrates the compound's ability to undergo specific chemical reactions under the presence of bases, leading to the formation of new molecular structures (Ukrainets et al., 2014).

Photopolymerization and Photochemical Properties

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been identified as an efficient reagent for specific chemical reactions such as N-phthaloylation of amino acids and derivatives. This highlights its potential application in photopolymerization and photochemical studies (Casimir et al., 2002).

Medicinal Chemistry and Drug Development

In medicinal chemistry, derivatives of methyl benzoate, such as methyl 2-((succinimidooxy)carbonyl)benzoate, are explored for their potential in drug development, particularly in the synthesis of novel compounds with specific biological activities (Casimir et al., 2002).

Photophysical Behavior and Drug Encapsulation

Studies have investigated the effects of nanocavity confinement on compounds like methyl 2-amino-4,5-dimethoxy benzoate. Such research is significant in understanding the photophysical behavior of encapsulated drugs, which is crucial for developing novel drug delivery systems (Tormo et al., 2005).

Safety and Hazards

properties

IUPAC Name |

methyl 2-amino-4-dimethylphosphorylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO3P/c1-14-10(12)8-5-4-7(6-9(8)11)15(2,3)13/h4-6H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYIRIYZHADBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)P(=O)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-(m-tolyl)oxazole](/img/structure/B2443902.png)

![4-fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2443912.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide](/img/structure/B2443914.png)

![2-(Aminooxy)-1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone hydrochloride](/img/structure/B2443915.png)

![2-[3-(Methoxymethyl)phenyl]acetic acid](/img/structure/B2443916.png)

![N-(4-methoxybenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2443917.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2443918.png)

![N-(3-cyanothiolan-3-yl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2443921.png)